molecular formula C7H13BrO2 B14644370 Propanoic acid, 2-methyl-, 3-bromopropyl ester CAS No. 56267-25-5

Propanoic acid, 2-methyl-, 3-bromopropyl ester

Cat. No.: B14644370
CAS No.: 56267-25-5
M. Wt: 209.08 g/mol
InChI Key: VWJKRQOZUFSBOZ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-, 3-bromopropyl ester is an organic compound with the molecular formula C7H13BrO2 It is an ester derived from the reaction between 2-methylpropanoic acid and 3-bromopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-methylpropanoic acid with 3-bromopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:

2-methylpropanoic acid+3-bromopropanolH2SO4Propanoic acid, 2-methyl-, 3-bromopropyl ester+H2O\text{2-methylpropanoic acid} + \text{3-bromopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-methylpropanoic acid+3-bromopropanolH2​SO4​​Propanoic acid, 2-methyl-, 3-bromopropyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, 3-bromopropyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different esters or alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and 3-bromopropanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid (H2SO4) for esterification.

    Base Catalysts: Sodium hydroxide (NaOH) for hydrolysis.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and 3-bromopropanol.

    Reduction: 2-methylpropanol and 3-bromopropanol.

Scientific Research Applications

Propanoic acid, 2-methyl-, 3-bromopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-, 3-bromopropyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis to release 2-methylpropanoic acid and 3-bromopropanol, which can further participate in biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

Propanoic acid, 2-methyl-, 3-bromopropyl ester can be compared with other similar compounds, such as:

    Propanoic acid, 2-bromo-, methyl ester: Similar ester structure but with a different alkyl group.

    Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but without the bromine atom.

    Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but with a different alkyl group and without the bromine atom.

Properties

CAS No.

56267-25-5

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromopropyl 2-methylpropanoate

InChI

InChI=1S/C7H13BrO2/c1-6(2)7(9)10-5-3-4-8/h6H,3-5H2,1-2H3

InChI Key

VWJKRQOZUFSBOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCBr

Origin of Product

United States

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